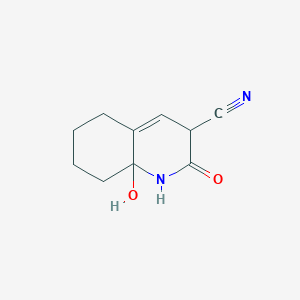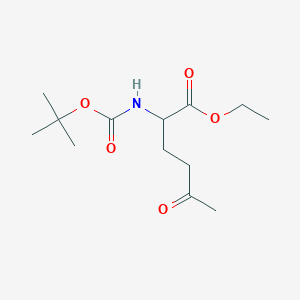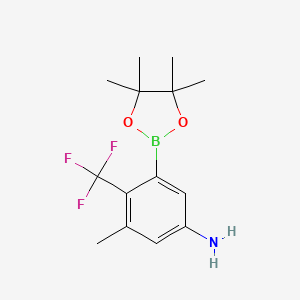
N-(2-Methyl-2-phenylpropanoyl)-L-proline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
. It is a derivative of L-Proline, a naturally occurring amino acid. This compound has a molecular formula of C15H19NO3 and a molecular weight of 261.32 g/mol . It is characterized by the presence of a pyrrolidine ring, which is a five-membered nitrogen-containing ring, and a phenyl group attached to a propanoyl moiety.
Preparation Methods
The synthesis of (S)-1-(2-Methyl-2-phenylpropanoyl)pyrrolidine-2-carboxylic acid involves several steps . One common synthetic route includes the following steps:
Starting Material: The synthesis begins with L-Proline.
Acylation: L-Proline undergoes acylation with 2-methyl-2-phenylpropanoyl chloride in the presence of a base such as triethylamine.
Purification: The product is then purified using techniques such as recrystallization or chromatography to obtain the desired compound with high purity.
Industrial production methods may involve similar steps but are optimized for large-scale production, ensuring cost-effectiveness and high yield.
Chemical Reactions Analysis
(S)-1-(2-Methyl-2-phenylpropanoyl)pyrrolidine-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions, where the phenyl group can be replaced by other nucleophiles under appropriate conditions.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon, and varying temperatures and pressures depending on the specific reaction.
Scientific Research Applications
(S)-1-(2-Methyl-2-phenylpropanoyl)pyrrolidine-2-carboxylic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.
Industry: It is used in the production of fine chemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of (S)-1-(2-Methyl-2-phenylpropanoyl)pyrrolidine-2-carboxylic acid involves its interaction with specific molecular targets . It may act as an inhibitor of certain enzymes or bind to specific receptors, modulating their activity. The exact pathways and molecular targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
(S)-1-(2-Methyl-2-phenylpropanoyl)pyrrolidine-2-carboxylic acid can be compared with other similar compounds such as:
L-Proline: The parent compound, which lacks the phenylpropanoyl group.
Proline Derivatives: Other derivatives of proline with different substituents on the pyrrolidine ring or the carboxylic acid group.
Phenylpropanoyl Compounds: Compounds with similar phenylpropanoyl groups but different core structures.
The uniqueness of (S)-1-(2-Methyl-2-phenylpropanoyl)pyrrolidine-2-carboxylic acid lies in its specific combination of the pyrrolidine ring and the phenylpropanoyl group, which imparts distinct chemical and biological properties .
Properties
Molecular Formula |
C15H19NO3 |
|---|---|
Molecular Weight |
261.32 g/mol |
IUPAC Name |
1-(2-methyl-2-phenylpropanoyl)pyrrolidine-2-carboxylic acid |
InChI |
InChI=1S/C15H19NO3/c1-15(2,11-7-4-3-5-8-11)14(19)16-10-6-9-12(16)13(17)18/h3-5,7-8,12H,6,9-10H2,1-2H3,(H,17,18) |
InChI Key |
ADLNTEZHEXTYPQ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C1=CC=CC=C1)C(=O)N2CCCC2C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-Boc-3-[4-(methylthio)phenyl]pyrrolidine](/img/structure/B13685575.png)
![4-(8-Bromoimidazo[1,2-a]pyridin-2-yl)benzonitrile](/img/structure/B13685580.png)

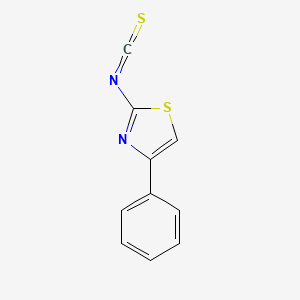
![(S)-2-[1-Boc-4-[7-Cbz-2-(methylthio)-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidin-4-yl]-2-piperazinyl]acetonitrile](/img/structure/B13685594.png)

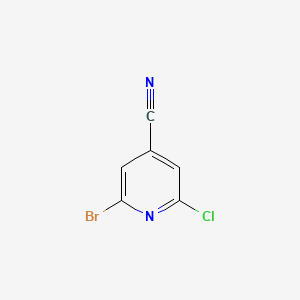
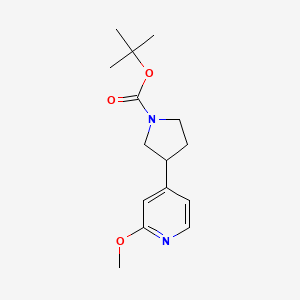
![6-chloro-7-methyl-1H-imidazo[4,5-b]pyridine-2-carboxylic acid](/img/structure/B13685599.png)

